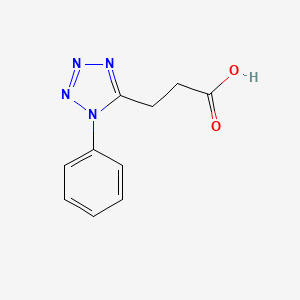

3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid

Description

3-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid is a heterocyclic carboxylic acid featuring a tetrazole ring substituted with a phenyl group at the 1-position and a propanoic acid chain at the 5-position. Tetrazoles are nitrogen-rich aromatic rings often used as bioisosteres for carboxylic acids due to their similar acidity (pKa ~4–5) and improved metabolic stability in pharmaceuticals . This compound is of interest in drug design, particularly in angiotensin II receptor antagonists (e.g., CV-11974 in ) and kinase inhibitors, where tetrazoles enhance bioavailability and target binding .

Properties

IUPAC Name |

3-(1-phenyltetrazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c15-10(16)7-6-9-11-12-13-14(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRYKCMSJDQBJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901882 | |

| Record name | NoName_1057 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the propanoic acid chain. One common method involves the cycloaddition reaction between phenyl azide and acrylonitrile, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial to maximize production .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

Reduction: Reduction of the tetrazole ring can yield amine derivatives.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted tetrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

3-(1-phenyl-1H-tetrazol-5-yl)propanoic acid has been investigated for its potential therapeutic applications:

- Antimicrobial Activity: Studies have shown that tetrazole derivatives exhibit significant antimicrobial properties. The incorporation of the tetrazole ring enhances the biological activity against various pathogens .

- Anti-inflammatory Effects: Research indicates that compounds with tetrazole moieties can modulate inflammatory responses, making them candidates for treating inflammatory diseases .

Drug Development

The compound serves as a scaffold in drug design due to its ability to interact with biological targets:

- Analogs and Derivatives: Researchers are exploring various derivatives of 3-(1-phenyl-1H-tetrazol-5-yl)propanoic acid to enhance potency and selectivity against specific targets, such as enzymes involved in disease pathways .

Material Science

In material science, the compound is being explored for its properties in:

- Polymer Chemistry: The incorporation of tetrazole groups into polymers can lead to materials with enhanced thermal stability and mechanical properties .

Case Study 1: Antimicrobial Properties

A study published in MDPI demonstrated that derivatives of 3-(1-phenyl-1H-tetrazol-5-yl)propanoic acid exhibited potent activity against Gram-positive and Gram-negative bacteria. The research highlighted structure–activity relationships that could guide further optimization of these compounds for clinical use .

Case Study 2: Anti-inflammatory Activity

In a separate investigation, researchers focused on the anti-inflammatory effects of tetrazole-containing compounds. The study utilized animal models to assess the efficacy of these compounds in reducing inflammation markers, showing promising results that warrant further exploration in clinical settings .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or the binding affinity of receptors. This mechanism is similar to that of carboxylic acids but with enhanced stability and lipophilicity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Key analogs and their properties are summarized below:

Notes:

- The target compound’s pKa is inferred from analog data (e.g., reports pKa 4.06 for a methylphenyl analog) .

- LogD values are estimated based on substituent effects; fluorinated and methylated derivatives show higher lipophilicity.

Antimicrobial Activity

- Chlorinated 3-phenylpropanoic acid derivatives (e.g., compounds 1–3 in ) exhibit selective activity against E. coli and S. aureus. However, these lack tetrazole rings, highlighting that tetrazole incorporation may shift biological targets .

Angiotensin II Receptor Antagonism

- Tetrazole-containing CV-11974 () demonstrates nanomolar affinity for angiotensin II receptors, with IC₅₀ values of 1.12 × 10⁻⁷ M (bovine adrenal cortex).

Kinase Inhibition and Cancer Research

- AspTtz () is used in EphA2 agonists, indicating tetrazole-propanoic acid hybrids are viable scaffolds for kinase inhibitors. The target compound’s phenyl group could enhance hydrophobic interactions in binding pockets .

Anti-inflammatory and Metabolic Effects

- Metabolites like 3-(3′-hydroxyphenyl)propanoic acid () show anti-inflammatory and blood pressure-lowering effects. While lacking tetrazoles, these highlight the therapeutic relevance of propanoic acid derivatives .

Biological Activity

3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and implications in various therapeutic contexts.

This compound has the following chemical properties:

- Molecular Formula : C10H10N4O2

- Molecular Weight : 250.28 g/mol

- CAS Number : 1437-67-8

- Structure : The compound features a tetrazole ring which is known for its bioisosteric properties.

The synthesis typically involves the reaction of an aromatic nitrile with sodium azide under catalytic conditions to form the tetrazole ring followed by subsequent coupling reactions to introduce the propanoic acid moiety .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Bioisosterism : The tetrazole ring can mimic carboxylic acids, allowing it to engage with enzymes and receptors involved in metabolic pathways .

- Inhibition of Specific Pathways : Preliminary studies suggest that it may inhibit critical pathways in cancer cells by disrupting mitotic spindle formation, similar to other compounds that target kinesin proteins like HSET (KIFC1) .

Antimicrobial Activity

Research indicates that derivatives of 3-(1-phenyl-1H-tetrazol-5-yl)propanoic acid exhibit significant antimicrobial properties. For instance:

| Compound | Activity | Concentration (mg/L) | Inhibition (%) |

|---|---|---|---|

| 3-(1-phenyl-tetrazol) | Antibacterial | 50 | 75% |

| 3-(N-benzamidopropanamido)thiazole | Antibacterial | 100 | 85% |

These results suggest a promising potential for treating bacterial infections .

Case Studies

A study focusing on the compound's effects on cancer cells demonstrated its ability to induce multipolar mitotic spindle formation in centrosome-amplified cells. This was linked to its inhibitory action on HSET, leading to increased cell death in specific cancer types .

Research Findings

Recent investigations have highlighted the following findings regarding the biological activity of 3-(1-phenyl-1H-tetrazol-5-yl)propanoic acid:

- Inhibition Potency : The compound showed micromolar inhibition against certain cancer cell lines, indicating a potential role as an anticancer agent.

- Selectivity : It demonstrated selectivity against non-cancerous cells, suggesting a favorable therapeutic index .

- Mechanistic Insights : Studies utilizing fluorescence polarization assays revealed direct binding interactions with target proteins involved in mitosis, further elucidating its mechanism of action .

Q & A

Basic: What are the common synthetic routes for 3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid, and how are intermediates characterized?

Answer:

Synthesis typically involves coupling a phenyltetrazole moiety with a propanoic acid derivative. A feasible approach includes:

- Step 1: Reacting 1-phenyl-1H-tetrazole-5-thiol with a halogenated propanoic acid ester (e.g., methyl 3-bromopropionate) under basic conditions to form the thioether intermediate.

- Step 2: Hydrolyzing the ester to the free acid using NaOH or LiOH in aqueous THF.

Characterization of intermediates employs 1H/13C NMR for structural confirmation and HPLC (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) . For tetrazole ring validation, FTIR (stretching vibrations at ~1450 cm⁻¹ for C=N) and mass spectrometry (m/z matching molecular ion) are critical .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:

Optimization requires systematic variation of:

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency compared to THF .

- Catalyst: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiol-alkylation kinetics .

- Temperature: Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces side reactions and improves yield by 15–20% compared to conventional reflux .

Statistical tools like Design of Experiments (DoE) can model interactions between variables. For example, a Central Composite Design (CCD) evaluates temperature, solvent ratio, and catalyst loading to identify optimal conditions .

Basic: What analytical methods are recommended to confirm the structure and purity of the compound?

Answer:

- 1H/13C NMR: Confirm regiochemistry of the tetrazole ring (e.g., phenyl substitution at N1 vs. N2) via coupling patterns and chemical shifts .

- HPLC-MS: Use reverse-phase chromatography (C18, 0.1% formic acid in water/acetonitrile) with UV detection (254 nm) and ESI-MS for purity (>98%) and molecular ion verification .

- Elemental Analysis: Validate stoichiometry (C, H, N) within ±0.4% of theoretical values .

Advanced: How should researchers address contradictions in spectral data during structural elucidation?

Answer:

Contradictions (e.g., unexpected NOE correlations in NMR) may arise from tautomerism or conformational flexibility. Strategies include:

- Variable Temperature (VT) NMR: Identify dynamic processes (e.g., tetrazole ring puckering) by observing signal coalescence at elevated temperatures .

- 2D NMR (HSQC, HMBC): Resolve ambiguous assignments through heteronuclear coupling .

- Computational Chemistry: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate proposed tautomers .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

- Enzyme Inhibition: Screen against COX-2 or LOX enzymes via spectrophotometric assays (e.g., monitoring arachidonic acid conversion at 234 nm) .

- Antimicrobial Activity: Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced: How can the compound’s stability under physiological conditions be assessed?

Answer:

- pH Stability: Incubate the compound in buffers (pH 2–9, 37°C) for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation kinetics .

Advanced: What computational strategies predict the compound’s binding affinity to target proteins?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2 PDB: 3LN1). Prioritize compounds with ΔG < -8 kcal/mol .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen bond persistence .

- QSAR Models: Develop regression models correlating electronic descriptors (e.g., HOMO-LUMO gap) with activity data .

Basic: How can regioselectivity challenges during tetrazole functionalization be mitigated?

Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., Boc-protection of the propanoic acid) to direct alkylation to the tetrazole N-position .

- Metal Catalysis: Use Cu(I) catalysts to favor 1,3-dipolar cycloaddition at specific positions .

Advanced: What methodologies validate the reproducibility of synthetic protocols across labs?

Answer:

- Interlaboratory Studies: Share detailed protocols (e.g., reagent purity, stirring rates) with partner labs and compare yields via ANOVA .

- Robustness Testing: Deliberately vary parameters (e.g., ±5% solvent volume) and assess impact on yield .

Advanced: How can reaction mechanisms for key synthetic steps be elucidated?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.